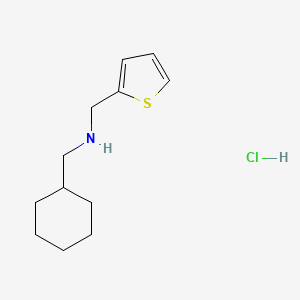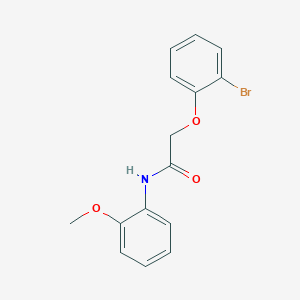
3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride
説明
3-(Dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride, also known as DMHP, is a synthetic compound that has gained significant attention in scientific research in recent years. DMHP is a derivative of phenylpropanolamine, which is a sympathomimetic drug that acts as a central nervous system stimulant. DMHP has been found to have potential applications in various fields such as neuroscience, pharmacology, and toxicology.
科学的研究の応用
3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has been found to have potential applications in various fields of scientific research. In pharmacology, 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has been investigated for its potential use as a drug delivery system. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can be conjugated with various drugs, and the resulting prodrugs can be selectively activated by enzymes in targeted tissues, leading to improved drug efficacy and reduced toxicity.
In neuroscience, 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has been used as a fluorescent probe to study the dynamics of neurotransmitter release. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can be conjugated with neurotransmitters such as dopamine, and the resulting fluorescent prodrugs can be used to monitor the release of neurotransmitters in real-time.
In toxicology, 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has been used as a biomarker for exposure to phenylpropanolamine. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride is rapidly excreted in urine after exposure to phenylpropanolamine, and its detection in urine can be used to assess the extent of exposure.
作用機序
The mechanism of action of 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride is not fully understood. However, it is believed that 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride acts as a monoamine oxidase inhibitor, leading to increased levels of neurotransmitters such as dopamine and norepinephrine in the brain. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has also been found to bind to sigma-1 receptors, which are involved in various physiological processes such as pain perception and cell survival.
Biochemical and physiological effects:
3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and norepinephrine in the brain. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has also been found to inhibit the uptake of dopamine and norepinephrine by neurons, leading to increased synaptic concentrations of these neurotransmitters.
In vivo studies have shown that 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can induce hyperactivity and stereotypy in rodents, which are indicative of central nervous system stimulation. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has also been found to increase locomotor activity and reduce body weight in rodents.
実験室実験の利点と制限
3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can be conjugated with various drugs and neurotransmitters, leading to improved drug efficacy and reduced toxicity. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can also be used as a fluorescent probe to study the dynamics of neurotransmitter release.
However, 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride also has some limitations. Its mechanism of action is not fully understood, and its binding to sigma-1 receptors may have off-target effects. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has also been found to induce hyperactivity and stereotypy in rodents, which may limit its use in behavioral studies.
将来の方向性
There are several future directions of research for 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride. In pharmacology, 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can be further investigated for its potential use as a drug delivery system. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can also be conjugated with various imaging agents, leading to improved imaging of targeted tissues.
In neuroscience, 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can be further investigated for its potential use as a fluorescent probe to study the dynamics of neurotransmitter release. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can also be conjugated with various optogenetic tools, leading to improved control of neural activity.
In toxicology, 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can be further investigated for its potential use as a biomarker for exposure to phenylpropanolamine. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can also be used to study the toxicity of phenylpropanolamine and other sympathomimetic drugs.
Conclusion:
In conclusion, 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride is a synthetic compound that has gained significant attention in scientific research in recent years. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has potential applications in various fields such as neuroscience, pharmacology, and toxicology. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride can be synthesized through a Mannich-type reaction and has been found to act as a monoamine oxidase inhibitor and bind to sigma-1 receptors. 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride has various biochemical and physiological effects and can be used as a research tool. However, its mechanism of action is not fully understood, and its use in behavioral studies may be limited. There are several future directions of research for 3-(dimethylamino)-1-(4-hydroxyphenyl)-1-propanone hydrochloride, including its use as a drug delivery system, fluorescent probe, and biomarker for exposure to phenylpropanolamine.
特性
IUPAC Name |
[3-(4-hydroxyphenyl)-3-oxopropyl]-dimethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9;/h3-6,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFSZDLAAPZFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CCC(=O)C1=CC=C(C=C1)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2125-51-1 | |
| Record name | 1-Propanone, 3-(dimethylamino)-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2125-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)

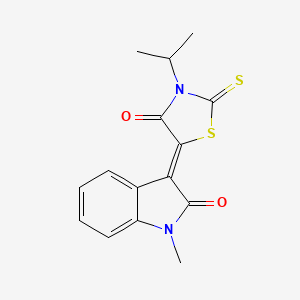
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4876117.png)
![N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide](/img/structure/B4876125.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)
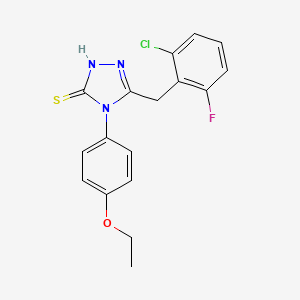
![3-amino-N-[5-(isobutylthio)-1,3,4-thiadiazol-2-yl]-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4876142.png)
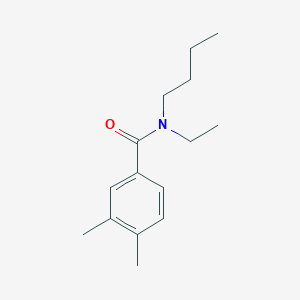

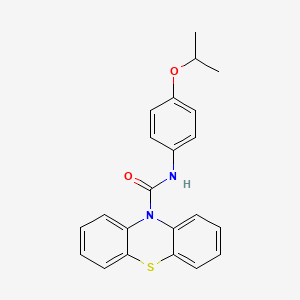
![N'-[(4-biphenylyloxy)acetyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B4876182.png)
